2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
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Overview
Description
2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate is a complex organic compound with the molecular formula C25H21N3O7 and a molecular weight of 475.462 . This compound is known for its unique structure, which includes a methoxy group, a nitrophenoxy group, and a phenylacrylate moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and yield.
Chemical Reactions Analysis
2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Scientific Research Applications
2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and in the study of material properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways, where the compound acts as an inhibitor or activator, depending on the context .
Comparison with Similar Compounds
2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate can be compared with similar compounds such as:
2-Methoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate: This compound has a similar structure but with a methyl group instead of a nitro group, leading to different chemical properties.
2-Methoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate: This compound has the nitro group in a different position, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
477729-09-2 |
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Molecular Formula |
C25H21N3O7 |
Molecular Weight |
475.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C25H21N3O7/c1-33-23-15-19(7-13-22(23)35-25(30)14-8-18-5-3-2-4-6-18)16-26-27-24(29)17-34-21-11-9-20(10-12-21)28(31)32/h2-16H,17H2,1H3,(H,27,29)/b14-8+,26-16+ |
InChI Key |
GUJPALCPQBBMDP-JQUAZWMLSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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